molecular formula C21H26O3 B14648680 4-Octylphenyl 4-hydroxybenzoate CAS No. 50687-72-4

4-Octylphenyl 4-hydroxybenzoate

Cat. No.: B14648680
CAS No.: 50687-72-4
M. Wt: 326.4 g/mol
InChI Key: RXNMFIKTHOCCPG-UHFFFAOYSA-N
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Description

4-Octylphenyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters It is derived from 4-hydroxybenzoic acid and 4-octylphenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octylphenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-octylphenol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, green chemistry approaches, such as the use of renewable feedstocks and environmentally friendly solvents, are being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Octylphenyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Esterification: The formation of the ester bond between 4-hydroxybenzoic acid and 4-octylphenol.

    Hydrolysis: The breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of 4-hydroxybenzoic acid and 4-octylphenol.

    Oxidation: The oxidation of the phenolic group to form quinones or other oxidized products.

    Substitution: Electrophilic substitution reactions on the aromatic ring, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Esterification: Acid catalysts (e.g., sulfuric acid, hydrochloric acid), reflux conditions.

    Hydrolysis: Acidic or basic conditions, water as the solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens.

Major Products Formed

    Esterification: this compound.

    Hydrolysis: 4-hydroxybenzoic acid and 4-octylphenol.

    Oxidation: Quinones or other oxidized derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

4-Octylphenyl 4-hydroxybenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying esterification and hydrolysis reactions. It is also used in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, coatings, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Octylphenyl 4-hydroxybenzoate involves its interaction with various molecular targets and pathways. The ester bond in the compound can be hydrolyzed to release 4-hydroxybenzoic acid and 4-octylphenol, which may exert their effects through different mechanisms. For example, 4-hydroxybenzoic acid is known to participate in the ubiquinone biosynthesis pathway, while 4-octylphenol may interact with cellular membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A precursor to 4-Octylphenyl 4-hydroxybenzoate, known for its use in the synthesis of parabens and other esters.

    4-Octylphenol: Another precursor, used in the production of surfactants and other industrial chemicals.

    Methyl 4-hydroxybenzoate: A similar ester compound used as a preservative in cosmetics and pharmaceuticals.

Uniqueness

This compound is unique due to its specific combination of 4-hydroxybenzoic acid and 4-octylphenol, which imparts distinct chemical properties and potential applications. Its long alkyl chain (octyl group) provides hydrophobic characteristics, making it suitable for use in non-polar environments and applications requiring water-resistant properties.

Properties

CAS No.

50687-72-4

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

(4-octylphenyl) 4-hydroxybenzoate

InChI

InChI=1S/C21H26O3/c1-2-3-4-5-6-7-8-17-9-15-20(16-10-17)24-21(23)18-11-13-19(22)14-12-18/h9-16,22H,2-8H2,1H3

InChI Key

RXNMFIKTHOCCPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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